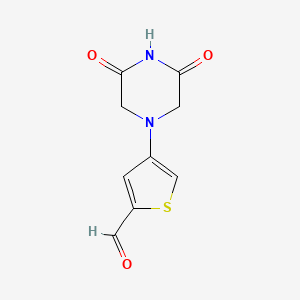![molecular formula C8H16N2 B13160643 Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)
Decahydropyrrolo[3,2-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydropyrrolo[3,2-c]azepine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrolidine and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,2-c]azepine typically involves a [3,3]-sigmatropic rearrangement known as the aza-Cope rearrangement, followed by a Mannich cyclization. This method allows for the formation of both cis- and trans-fused heterocyclic compounds. The process begins with the preparation of amino alcohol derivatives, which undergo rearrangement and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved on a multigram scale using commercially available starting materials. The synthesis involves multiple steps, typically 6-7, and can be performed to obtain the compound in racemic form .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrrolo[3,2-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
Decahydropyrrolo[3,2-c]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of decahydropyrrolo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Decahydropyrrolo[2,3-c]azepine
- Octahydro-1H-oxepino[4,5-b]pyrrole
- Decahydropyrrolo[2,3-d]azepine
Uniqueness
Decahydropyrrolo[3,2-c]azepine is unique due to its specific ring fusion pattern and the resulting structural properties.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydropyrrolo[3,2-c]azepine |
InChI |
InChI=1S/C8H16N2/c1-2-8-7(3-5-10-8)6-9-4-1/h7-10H,1-6H2 |
InChI Key |
LPAKUXRRKUCBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCN2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)



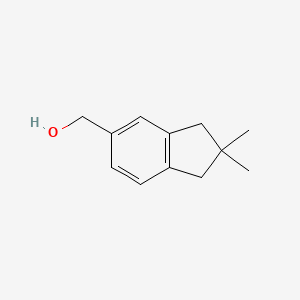
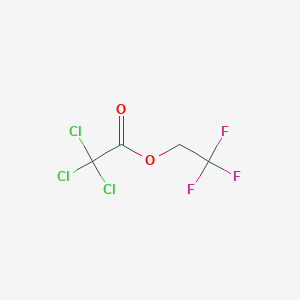
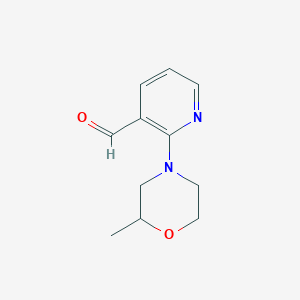
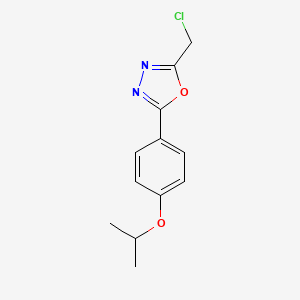
![3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160632.png)


